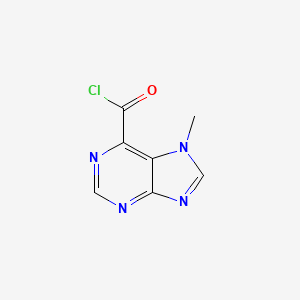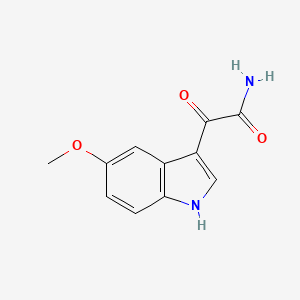
10-Formyl Folic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Formyl Folic Acid-d4: is a deuterium-labeled derivative of 10-Formyl Folic Acid. This compound is primarily used in biochemical research, particularly in studies involving folate metabolism and its related pathways. The deuterium labeling allows for precise tracking and quantification in various analytical techniques, making it a valuable tool in scientific research.
Mechanism of Action
Target of Action
The primary target of 10-Formyl Folic Acid-d4 is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the folate pathway, which is crucial for many biochemical processes. The inhibition of DHFR by this compound can be used as an early indicator of leukemia .
Mode of Action
This compound interacts with its target, DHFR, by inhibiting its activity . This inhibition disrupts the folate pathway, affecting the synthesis of purine and thymidine monophosphate (dTMP), which are essential for DNA replication and repair .
Biochemical Pathways
The compound affects the folate pathway, which mediates one-carbon transfer processes . This pathway supports critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation . The disruption of this pathway by this compound can lead to various diseases .
Pharmacokinetics
It is known that the compound is a deuterium-labeled form of 10-formylfolic acid . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The inhibition of DHFR by this compound disrupts the folate pathway, affecting the synthesis of purine and thymidine monophosphate (dTMP) . This disruption can lead to various diseases, including leukemia .
Action Environment
Biochemical Analysis
Biochemical Properties
10-Formyl Folic Acid-d4 plays a crucial role in many biochemical processes, including purine and thymidine monophosphate (dTMP) biosynthesis, mitochondrial protein translation, and methionine regeneration . These biochemical processes support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .
Cellular Effects
This compound influences various types of cells and cellular processes. It supports a series of processes that are essential for the cell, including purine and thymidylate synthesis, the methionine cycle, and redox defense . It also contributes to cell proliferation, mitochondrial respiration, and epigenetic regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its impact on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In the absence of antioxidants, this compound is readily oxidized to 10-formyl-DHF (half-life, typically <30 min at 37°C), and on prolonged incubation, it is further oxidized to 10-formyl-folic acid .
Dosage Effects in Animal Models
While a low dose of this compound is nutritionally beneficial, a high dose of this compound is very toxic . The effects of the product vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathways that support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Formyl Folic Acid-d4 typically involves the incorporation of deuterium into the folic acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the presence of catalysts under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve efficient and cost-effective production. The final product is then purified using techniques such as chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: 10-Formyl Folic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 10-formyl-dihydrofolic acid.
Reduction: It can be reduced to tetrahydrofolic acid derivatives.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 10-formyl-dihydrofolic acid.
Reduction: Tetrahydrofolic acid derivatives.
Substitution: Various substituted folic acid derivatives.
Scientific Research Applications
Chemistry: 10-Formyl Folic Acid-d4 is used in studies involving folate metabolism and its role in various biochemical pathways. It helps in understanding the chemical transformations and interactions of folic acid derivatives.
Biology: In biological research, this compound is used to study the role of folate in cellular processes such as DNA synthesis, repair, and methylation. It is also used in metabolic studies to trace the pathways and transformations of folate in living organisms.
Medicine: this compound is used in medical research to investigate the role of folate in health and disease. It is particularly valuable in studies related to cancer, where folate metabolism is often disrupted. The compound helps in understanding the mechanisms of action of folate-based drugs and their effects on cancer cells.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. Its deuterium labeling allows for precise tracking and quantification, making it a valuable tool in drug development and quality control.
Comparison with Similar Compounds
10-Formyl Tetrahydrofolic Acid: Similar in structure but lacks deuterium labeling.
5-Formyl Tetrahydrofolic Acid: Another folate derivative with different functional groups.
5,10-Methylene Tetrahydrofolic Acid: Involved in similar biochemical pathways but with different chemical properties.
Uniqueness: 10-Formyl Folic Acid-d4 is unique due to its deuterium labeling, which allows for precise tracking and quantification in research studies. This makes it a valuable tool for studying folate metabolism and its related pathways, providing insights that are not possible with non-labeled compounds.
Properties
CAS No. |
461426-41-5 |
|---|---|
Molecular Formula |
C20H19N7O7 |
Molecular Weight |
473.438 |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1/i1D,2D,3D,4D |
InChI Key |
UGWUWNVTCLDEOG-MNZXJJDISA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O |
Synonyms |
N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]formylamino]benzoyl-d4]-L-glutamic Acid; 10-Formylpteroylglutamic Acid-d4; N10-Formylfolic Acid-d4; N-[p-[N-[(2-Amino-4-hydroxy-6-pteridinyl)methyl]formamido]benzoyl-d4]-glutamic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)



![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)
![2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B584433.png)


